2-氟-5-(三氟甲氧基)苄胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

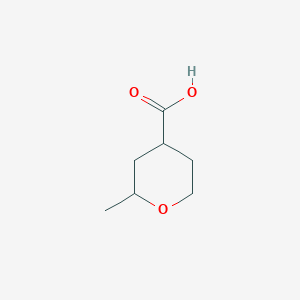

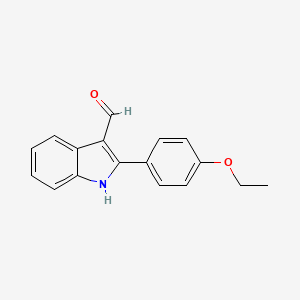

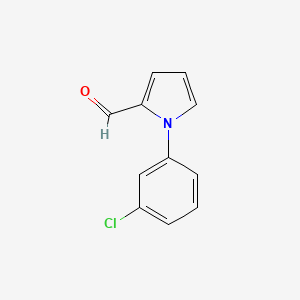

“2-Fluoro-5-(trifluoromethoxy)benzylamine” is a chemical compound with the molecular formula C8H7F4NO . It is used in various fields such as agrochemical, pharmaceutical, and dyestuff .

Molecular Structure Analysis

The molecular structure of “2-Fluoro-5-(trifluoromethoxy)benzylamine” consists of a benzylamine core with a fluorine atom and a trifluoromethoxy group attached to the benzene ring . The InChI code for this compound is 1S/C8H7F4NO/c9-7-2-1-6 (3-5 (7)4-13)14-8 (10,11)12/h1-3H,4,13H2 .

科学研究应用

Catalysis and Fluorination Techniques

2-Fluoro-5-(trifluoromethoxy)benzylamine has been utilized in various catalysis and fluorination processes. One notable application involves the Pd(OTf)2 x 2 H2O-catalyzed ortho-fluorination of triflamide-protected benzylamines, where the use of N-fluoro-2,4,6-trimethylpyridinium triflate as the F(+) source and NMP as a promoter is crucial. This fluorination protocol is broadly applicable in medicinal chemistry and synthesis, offering a pathway to convert triflamide into a wide range of synthetically useful functional groups (Wang, Mei, & Yu, 2009).

Synthesis of Radiolabeled Compounds

Another research domain involves the synthesis of radiolabeled compounds, such as [18F]-labeled 2′-deoxy-2′-fluoro-5-methyl-1-β-D-arabinofuranosyluracil ([18F]-FMAU), which highlights the role of 2-fluoro-5-(trifluoromethoxy)benzylamine derivatives in the development of diagnostic and therapeutic agents. This synthesis approach facilitates the generation of compounds with significant radiochemical yield and purity, demonstrating the compound's importance in pharmaceutical and medical research (Alauddin, Conti, & Fissekis, 2002).

Nucleophilic Cyclization and Synthesis of Heterocycles

The compound also finds application in the synthesis of heterocycles through nucleophilic cyclization processes. For instance, β,β-difluorostyrenes undergo intramolecular nucleophilic substitution, leading to the production of 2-fluorinated indole, benzo[b]furan, and benzo[b]thiophene in high yields. This showcases the compound's utility in creating fluorinated heterocycles, which are valuable in the development of new materials and active pharmaceutical ingredients (Ichikawa, Wada, Fujiwara, & Sakoda, 2002).

Development of New Organic Reagents

Research has also led to the development of new reagents and methodologies for introducing trifluoromethoxy groups into organic molecules. The creation of fluoroalkyl amino reagents from commercially available trifluoromethyl trifluorovinyl ether via hydroamination reactions exemplifies the compound's role in enabling new synthetic pathways for medicinal and agricultural chemistry (Schmitt, Bouvet, Pégot, Panossian, Vors, Magnier, & Leroux, 2017).

Trifluoromethoxylation and Drug Development

Moreover, the compound is pivotal in trifluoromethoxylation reactions, which are crucial for the development of new drugs and agrochemicals due to the electron-withdrawing nature and high lipophilicity of trifluoromethoxy groups. This has led to advancements in synthesizing trifluoromethoxylated organic molecules, overcoming challenges associated with the decomposition of trifluoromethoxide anion and β-fluoride elimination from transition-metal–trifluoromethoxide complexes (Guo, Cong, Guo, Wang, & Tang, 2017).

安全和危害

“2-Fluoro-5-(trifluoromethoxy)benzylamine” is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause severe skin burns and eye damage, and may cause respiratory irritation . Therefore, it’s important to handle this compound with appropriate safety measures, including wearing protective gloves, clothing, and eye/face protection .

属性

IUPAC Name |

[2-fluoro-5-(trifluoromethoxy)phenyl]methanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F4NO/c9-7-2-1-6(3-5(7)4-13)14-8(10,11)12/h1-3H,4,13H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBNLPGBRZXRZOM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1OC(F)(F)F)CN)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F4NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20395768 |

Source

|

| Record name | 2-Fluoro-5-(trifluoromethoxy)benzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20395768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Fluoro-5-(trifluoromethoxy)benzylamine | |

CAS RN |

886498-13-1 |

Source

|

| Record name | 2-Fluoro-5-(trifluoromethoxy)benzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20395768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(4,4,4-Trifluoro-3-oxobut-1-enyl)amino]benzoic acid](/img/structure/B1350263.png)

![4H,9H-Dipyrazolo[1,5-a:1,5-d]pyrazine-4,9-diol](/img/structure/B1350283.png)

![N-(benzoyloxy)-N-{[4-(4-fluorophenoxy)-3-nitrophenyl]methylene}amine](/img/structure/B1350289.png)

![3-[(2-Chlorobenzyl)oxy]-4-methoxybenzaldehyde](/img/structure/B1350305.png)